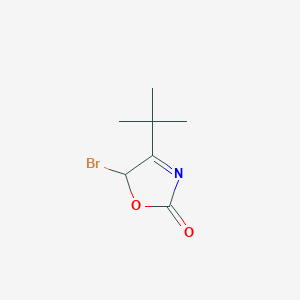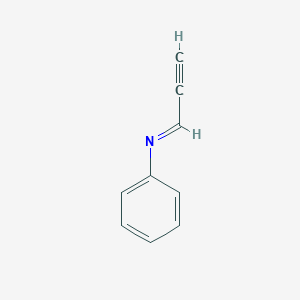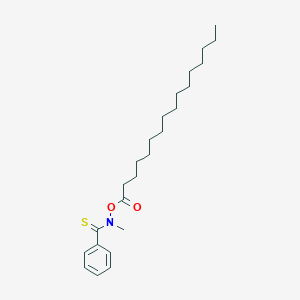
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide is a complex organic compound characterized by its unique structure, which includes a hexadecanoyloxy group, a methyl group, and a benzenecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide typically involves the esterification of hexadecanoic acid with N-methylbenzenecarbothioamide. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Hexadecanoyl-L-homoserine lactone: A similar compound with a hexadecanoyl group, used in quorum sensing in bacteria.
Hexadecane: A simpler hydrocarbon with applications in fuel and material science.
Uniqueness
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide is unique due to its combination of a hexadecanoyloxy group and a benzenecarbothioamide moiety. This structure imparts specific chemical and biological properties that are not found in simpler compounds like hexadecane or other similar molecules.
Propiedades
Número CAS |
89861-46-1 |
|---|---|
Fórmula molecular |
C24H39NO2S |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
[benzenecarbonothioyl(methyl)amino] hexadecanoate |
InChI |
InChI=1S/C24H39NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(26)27-25(2)24(28)22-19-16-15-17-20-22/h15-17,19-20H,3-14,18,21H2,1-2H3 |
Clave InChI |
HIYKLFCBJPTABD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)ON(C)C(=S)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)

![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)

![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
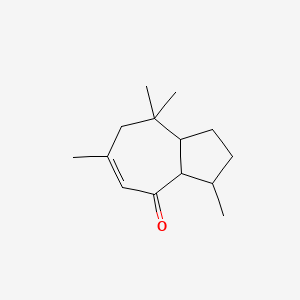
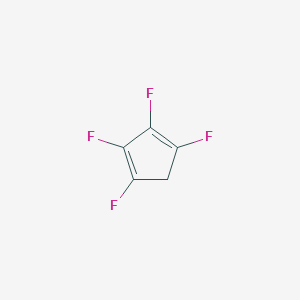
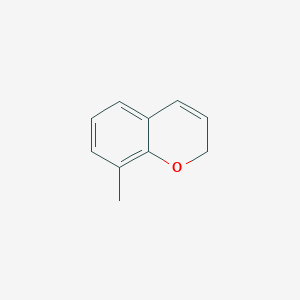

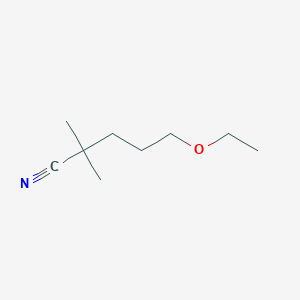
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)
